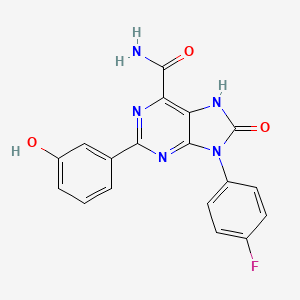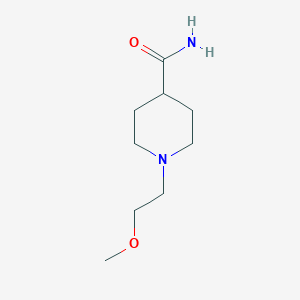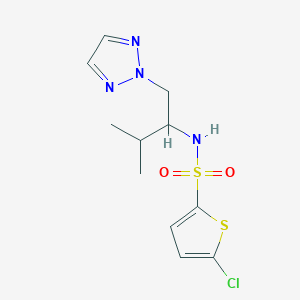![molecular formula C15H15ClFNO B2819457 {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1096319-05-9](/img/structure/B2819457.png)
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an amine derivative of a phenoxy compound. Phenoxy compounds are a class of chemicals that include several herbicides, such as MCPA . The structure suggests that it might have similar properties or uses.
Chemical Reactions Analysis
Again, while specific reactions involving “{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine” are not available, similar compounds are known to undergo reactions typical of amines and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, MCPA is a solid at room temperature, with a melting point of 114 to 118 °C .Applications De Recherche Scientifique
Corrosion Inhibition
A study by Boughoues et al. (2020) explored the use of various amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. These compounds included 2-{[(3-chlorophenyl)amino]methyl}phenol, among others. They found that the substitution of certain groups on the aromatic ring increased the inhibition efficiency, highlighting the potential of amine derivatives in corrosion inhibition applications (Boughoues et al., 2020).
Synthesis and Characterization of Polyphenols
Kaya et al. (2012) investigated how the electron-donating methyl group in aminophenol compounds affected various properties like thermal stability and electrochemical behavior. This study offers insights into the broader implications of modifying amine compounds and their potential applications in materials science (Kaya et al., 2012).
Molecular Dynamics and Tautomerism
A research by Mansilla-Koblavi et al. (1995) on N-(2,3-dihydroxybenzylidene)amine derivatives, including variants with chlorophenyl groups, provided insights into molecular structures and tautomerism. Such studies are fundamental in understanding the behavior of amine derivatives at a molecular level, which is crucial for their application in various scientific fields (Mansilla-Koblavi et al., 1995).
Electrophilic Amination and Fluorine Atom Removal
Bombek et al. (2004) conducted a study on the electrophilic amination of fluorophenols, which is a process that could potentially involve the removal of fluorine atoms. This research could have implications in synthetic chemistry, particularly in the modification of compounds for various industrial and scientific purposes (Bombek et al., 2004).
Boronates Derived from Non-Symmetric Amino-Bis-Phenols
Abreu et al. (2006) explored the synthesis and characterization of boronates derived from amino-bis-phenols. This type of research contributes to the field of organometallic chemistry and could have various applications, such as in catalysis or material science (Abreu et al., 2006).
Mécanisme D'action
Target of Action
It is structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxyacetic acid) . MCPA and its analogs are known to mimic the plant growth hormone indoleacetic acid (IAA), which is a type of auxin . Auxins play a crucial role in plant growth and development by regulating cell division, elongation, and differentiation .
Mode of Action
As an auxin mimic, this compound likely interacts with auxin receptors in plants, leading to uncontrolled growth and eventually plant death . This is a common mode of action for phenoxy herbicides
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those affected by MCPA and other auxin mimics . These compounds generally disrupt normal plant growth by overstimulating the auxin response pathway, leading to uncontrolled cell division and growth
Pharmacokinetics
Mcpa is known to be metabolized in plants via cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (mcp) and acetic acid . This compound, being structurally similar to MCPA, may have similar metabolic pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to include disruption of normal cell division and growth, leading to plant death . This is a common effect of auxin mimics like MCPA
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, moisture levels, and pH can affect the compound’s absorption, distribution, and degradation in the environment . For example, MCPA and its analogs are known to be more effective in controlling broadleaf weeds in wheat and maize crops
Propriétés
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-10-7-12(16)3-5-14(10)19-15-6-4-13(17)8-11(15)9-18-2/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADCWTIIKDZGAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2819375.png)
![Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2819376.png)
![2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enylacetamide](/img/structure/B2819378.png)
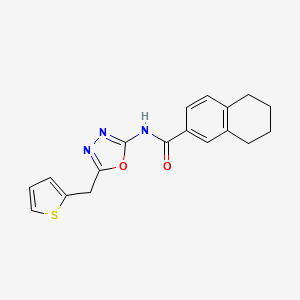



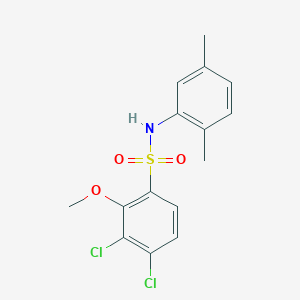

![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)
